4,5,6,7-Tetrahydro-5-hydroxy-3-trifluoromethyl-1H-indazole 4,5,6,7-Tetrahydro-5-hydroxy-3-trifluoromethyl-1H-indazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15739725
InChI: InChI=1S/C8H9F3N2O/c9-8(10,11)7-5-3-4(14)1-2-6(5)12-13-7/h4,14H,1-3H2,(H,12,13)
SMILES:
Molecular Formula: C8H9F3N2O
Molecular Weight: 206.16 g/mol

4,5,6,7-Tetrahydro-5-hydroxy-3-trifluoromethyl-1H-indazole

CAS No.:

Cat. No.: VC15739725

Molecular Formula: C8H9F3N2O

Molecular Weight: 206.16 g/mol

* For research use only. Not for human or veterinary use.

4,5,6,7-Tetrahydro-5-hydroxy-3-trifluoromethyl-1H-indazole -

Specification

Molecular Formula C8H9F3N2O
Molecular Weight 206.16 g/mol
IUPAC Name 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-5-ol
Standard InChI InChI=1S/C8H9F3N2O/c9-8(10,11)7-5-3-4(14)1-2-6(5)12-13-7/h4,14H,1-3H2,(H,12,13)
Standard InChI Key SPGXUFKNDPJPAX-UHFFFAOYSA-N
Canonical SMILES C1CC2=C(CC1O)C(=NN2)C(F)(F)F

Introduction

Structural and Chemical Properties

Core Structure and Tautomerism

Indazole derivatives exist in three tautomeric forms: 1H-, 2H-, and 3H-indazole. For 4,5,6,7-tetrahydro-5-hydroxy-3-trifluoromethyl-1H-indazole, the 1H tautomer is thermodynamically favored due to reduced steric hindrance and enhanced resonance stabilization compared to 2H and 3H forms . The trifluoromethyl (-CF₃) group at position 3 introduces strong electron-withdrawing effects, which stabilize the aromatic system and influence reactivity. The hydroxyl (-OH) group at position 5 participates in hydrogen bonding, affecting solubility and intermolecular interactions .

Infrared Spectroscopy (IR)

  • Hydroxyl Group: A broad absorption band near 3300–3400 cm⁻¹ confirms the presence of -OH .

  • Trifluoromethyl Group: Strong C-F stretching vibrations appear at 1100–1250 cm⁻¹ .

  • Indazole Ring: Aromatic C=C and C=N stretches are observed at 1500–1600 cm⁻¹ .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR:

    • The -OH proton resonates as a singlet at δ 5.33 ppm .

    • Adjacent protons to -CF₃ exhibit splitting due to coupling with fluorine (e.g., δ 2.71 ppm as a doublet of doublets) .

  • ¹³C NMR:

    • The -CF₃ carbon appears as a quartet near δ 120–125 ppm (J ≈ 270 Hz) .

    • Quaternary carbons in the indazole ring resonate at δ 140–160 ppm .

Synthesis and Optimization

General Synthetic Route

The compound is synthesized via cyclocondensation of a trifluoromethyl-substituted cyclohexanone derivative with hydrazine hydrate under acidic conditions (Scheme 1) :

Scheme 1:

  • Cyclohexanone Precursor: 5-Hydroxy-3-trifluoromethylcyclohexanone is prepared via Claisen-Schmidt condensation.

  • Cyclization: Refluxing with hydrazine hydrate in methanol/H⁺ yields the tetrahydroindazole core.

  • Purification: Crystallization from ethanol/water provides the final product in 60–70% yield .

Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
1Claisen-Schmidt condensation, 80°C, 6h85
2Hydrazine hydrate, MeOH/H⁺, reflux, 12h65
3Ethanol/water recrystallization95

Biological Activities

Antibacterial Activity

Analogous indazole derivatives exhibit potent activity against Staphylococcus aureus (MTCC-96) and Escherichia coli (MTCC-443) . The -CF₃ group enhances membrane permeability, while the -OH group facilitates target binding.

Table 1: Antibacterial Activity of Related Compounds

CompoundZone of Inhibition (mm)MIC (μg/mL)
5A18 ± 0.512.5
5F20 ± 0.710.0

Antitumor Activity

Hexahydroindazole derivatives demonstrate broad-spectrum antitumor activity, with GI₅₀ values < 10 μM against leukemia and breast cancer cell lines . The -CF₃ group may inhibit kinase pathways by mimicking ATP’s adenine moiety.

Molecular Docking Studies

Docking with DNA gyrase (PDB: 1KZN) reveals key interactions:

  • Hydrogen Bonds: -OH with Glu50 (2.99 Å) and Arg76 (2.80 Å) .

  • Hydrophobic Interactions: -CF₃ with Val120 and Ile78 .

  • Binding Energy: -7.0 kcal/mol, indicating strong affinity .

Figure 1: 3D binding pose of 4,5,6,7-tetrahydro-5-hydroxy-3-trifluoromethyl-1H-indazole in DNA gyrase active site .

Applications and Future Directions

Challenges

  • Solubility: The -CF₃ group reduces aqueous solubility; prodrug strategies (e.g., phosphate esters) are under investigation.

  • Metabolic Stability: In vivo studies are needed to assess hepatic clearance.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator